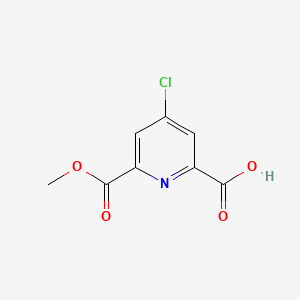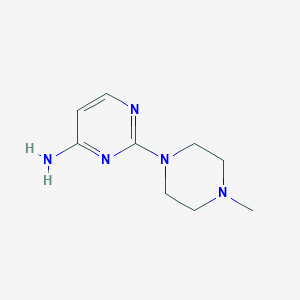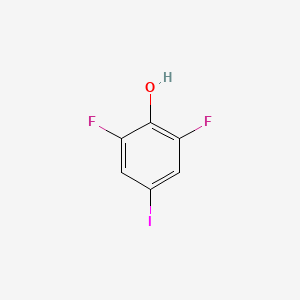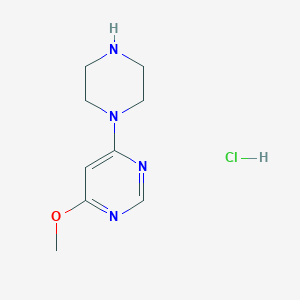![molecular formula C12H23N3O B1418911 N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide CAS No. 1153542-12-1](/img/structure/B1418911.png)
N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide
Overview
Description
“N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide” is a chemical compound with the molecular formula C12H23N3O . It is also known as Cyclopentanecarboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H23N3O/c16-12(11-3-1-2-4-11)14-7-10-15-8-5-13-6-9-15/h11,13H,1-10H2,(H,14,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide” is a powder with a molecular weight of 225.33 . It is stored at room temperature .Scientific Research Applications
Anti-Tubercular Agents
PACE derivatives have been explored for their potential as anti-tubercular agents. A study designed and synthesized substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which showed significant activity against Mycobacterium tuberculosis H37Ra . These findings suggest that PACE could be a valuable scaffold for developing new treatments for tuberculosis.
Antifungal Activity
Piperazine derivatives, including PACE, have been investigated for their antifungal properties. While some studies have shown that certain piperazine compounds do not exhibit antifungal activity against specific strains, others have displayed fungicidal activity . This indicates that PACE could be modified to enhance its antifungal efficacy.
Antipsychotic Properties
Piperazine derivatives are known to possess antipsychotic effects. PACE, with its piperazine core, may hold promise in the development of new antipsychotic medications, potentially offering an alternative to current treatments .
Antimicrobial Applications
The antimicrobial potential of PACE is supported by literature indicating that piperazine derivatives can exhibit a broad spectrum of antimicrobial activity. This suggests that PACE could be used as a base compound for creating new antimicrobial agents .
Antioxidant Effects
PACE may also serve as an antioxidant. Studies have shown that piperazine derivatives can exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Antimalarial and Anti-HIV Protease Activity
Piperazine derivatives have been studied for their antimalarial and anti-HIV protease activities. Given the structural similarity, PACE could be explored for its potential applications in treating malaria and HIV, contributing to the search for new therapeutic options .
Antiproliferative Activity
Research has indicated that piperazine compounds can have antiproliferative effects against certain cancer cell lines. PACE, as a piperazine derivative, may have applications in cancer research, particularly in the synthesis of compounds that could inhibit the proliferation of cancer cells .
Safety and Hazards
properties
IUPAC Name |
N-(2-piperazin-1-ylethyl)cyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c16-12(11-3-1-2-4-11)14-7-10-15-8-5-13-6-9-15/h11,13H,1-10H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEINSVJGDZMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(1-Ethoxyethyl)phenyl]boronic acid](/img/structure/B1418831.png)








![1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone](/img/structure/B1418843.png)



![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine](/img/structure/B1418851.png)